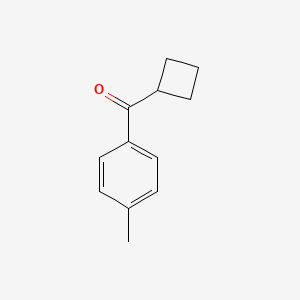

Cyclobutyl 4-methylphenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMXFDVNBWUEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311780 | |

| Record name | Cyclobutyl(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-39-5 | |

| Record name | 53342-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutyl(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutyl 4 Methylphenyl Ketone and Its Structural Analogs

Direct Synthesis Strategies

Direct synthesis methods provide a straightforward approach to the target molecule, often involving the formation of the key carbon-carbon bond between the cyclobutyl and aryl moieties in a single step.

Friedel-Crafts Acylation Approaches with Superacid Catalysis

A primary and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation. scribd.comchemguide.co.uk In the case of cyclobutyl 4-methylphenyl ketone, this involves the reaction of toluene (B28343) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). scribd.comchemguide.co.uk The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the acyl chloride and Lewis acid, attacks the electron-rich toluene ring. scribd.com The methyl group on the toluene ring is an ortho-, para-director; however, in acylation reactions, the substitution occurs almost exclusively at the 4-position. chemguide.co.uklibretexts.org

The use of superacids, which are acids with an acidity greater than that of 100% sulfuric acid, can also catalyze Friedel-Crafts reactions. youtube.comnih.gov These potent catalysts can activate even weak electrophiles and can be used in catalytic amounts, offering potential advantages over stoichiometric Lewis acids. nih.govrsc.org

Cyclobutanone (B123998) and Aryl Halide Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer another direct route to aryl cyclobutyl ketones. One such approach involves the coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides. organic-chemistry.orgnih.gov This method utilizes a palladium catalyst, often in combination with a phosphine (B1218219) ligand and a base, to facilitate the formation of the aryl-cyclobutyl bond. organic-chemistry.org The reaction proceeds through the formation of a metal carbene, followed by migratory insertion and subsequent elimination steps. organic-chemistry.org This strategy has been shown to be effective for a range of aryl bromides with various functional groups. organic-chemistry.org

Indirect Synthetic Pathways through Precursor Functionalization

Indirect methods involve the synthesis of a precursor molecule which is then chemically modified to yield the desired cyclobutyl aryl ketone. These pathways can offer greater flexibility and access to more complex or specifically substituted analogs.

Acyl Addition to Alkenes via Acyl Radicals from Ketoxime Esters

An innovative indirect approach involves the generation of acyl radicals from acyl oxime esters and their subsequent addition to alkenes. nih.govresearchgate.net This photoredox-catalyzed method allows for the construction of cyclobutyl ketone derivatives through a radical acylation/cyclization process. nih.gov The reaction is initiated by the reduction of the acyl oxime ester, leading to the formation of an acyl radical via C-C bond cleavage. nih.gov This radical can then add to an alkene, such as styrene (B11656), to form an intermediate that undergoes further reactions to yield the cyclobutanone structure. nih.gov

Norrish-Yang Cyclization and Palladium-Catalyzed C-C Cleavage/Functionalization of Aryl Cyclobutyl Ketones

A powerful strategy for the functionalization of existing aryl cyclobutyl ketones involves a two-step sequence of a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization. nih.govbohrium.comdocumentsdelivered.com This method allows for the introduction of a wide range of functional groups at the γ-position of the cyclobutane (B1203170) ring with high stereocontrol. nih.gov

The Norrish-Yang reaction is a photochemical process where an excited ketone undergoes intramolecular hydrogen abstraction from the γ-position, leading to the formation of a 1,4-biradical. nih.govchem-station.com This biradical can then cyclize to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govbohrium.comdocumentsdelivered.com

Following the cyclization, a ligand-enabled palladium catalyst is used to cleave a C-C bond in the strained bicyclic intermediate, allowing for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups. nih.govbohrium.comdocumentsdelivered.com This palladium-catalyzed step is crucial for the regioselective functionalization of the cyclobutane ring. nih.govrsc.orgchemrxiv.org

A key advantage of the Norrish-Yang/palladium-catalyzed functionalization sequence is its ability to produce cis-γ-functionalized cyclobutyl ketones with high stereospecificity. nih.govbohrium.comresearchgate.net The stereochemistry of the final product is controlled during the palladium-catalyzed C-C cleavage and functionalization step. nih.gov This method provides a reliable route to 1,3-disubstituted cyclobutanes, which are valuable building blocks in medicinal chemistry. nih.govbohrium.comresearchgate.net The reaction has been shown to be compatible with a variety of substituted iodobenzene (B50100) coupling partners, leading to the corresponding cis-γ-arylated products in good to excellent yields. nih.gov

Data Tables

Table 1: Overview of Synthetic Methodologies

| Methodology | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Cyclobutanecarbonyl chloride, Toluene, Lewis Acid (e.g., AlCl₃) | Direct, well-established | scribd.com, chemguide.co.uk |

| Cyclobutanone/Aryl Halide Coupling | Cyclobutanone N-sulfonylhydrazone, Aryl halide, Palladium catalyst | Direct, good functional group tolerance | organic-chemistry.org, nih.gov |

| Acyl Radical Addition | Acyl oxime ester, Alkene, Photoredox catalyst | Indirect, mild conditions | nih.gov, researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Toluene |

| Cyclobutanecarbonyl chloride |

| Aluminum chloride |

| N-sulfonylhydrazone |

| Aryl halide |

| Aryl bromide |

| Acyl oxime ester |

| Styrene |

| Bicyclo[1.1.1]pentan-2-ol |

Elaboration of γ-Arylated Cyclobutane Products

A significant advancement in the synthesis of functionalized cyclobutanes involves the direct functionalization of C-H bonds. One such strategy is the palladium-catalyzed γ-arylation of tert-cyclobutanols, which provides access to γ-arylated ketones. acs.org This method relies on the cleavage of a C-C bond within the cyclobutane ring, driven by the relief of ring strain.

In a related two-step approach, readily available aryl-cyclobutyl ketones can be converted to cis-1,3-difunctionalized cyclobutanes. nih.gov This procedure first involves a Norrish-Yang cyclization, promoted by UV light, to generate aryl bicyclo[1.1.1]pentan-2-ol intermediates. These intermediates then undergo a stereospecific C–C bond functionalization catalyzed by Pd(II) with various coupling partners, including aryl iodides. nih.gov This methodology allows for the introduction of an aryl group at the γ-position relative to the ketone, providing a versatile route to compounds like cis-γ-arylated cyclobutyl aryl ketones. The benzoyl group can then be further modified, highlighting the synthetic utility of this approach. nih.gov

The scope of this transformation is demonstrated by the successful coupling of various substituted iodobenzene partners, leading to the corresponding products in good to excellent yields. nih.gov

Divergent Synthesis Approaches Utilizing Bicyclo[1.1.0]butane Ketones

Bicyclo[1.1.0]butanes (BCBs), highly strained hydrocarbons, have emerged as versatile building blocks in organic synthesis. d-nb.inforesearchgate.net Their inherent ring strain allows for a variety of transformations, leading to diverse molecular architectures, including functionalized cyclobutanes. d-nb.inforesearchgate.net Divergent synthesis strategies, where different reaction conditions or catalysts lead to distinct products from the same starting materials, are particularly powerful in this context. d-nb.infoacs.org

Lewis Acid-Catalyzed Cycloaddition Reactions (e.g., 2+2+3 pathways)

Lewis acid catalysis plays a pivotal role in activating BCBs towards cycloaddition reactions. chemrxiv.org For instance, the reaction of BCB ketones with triazinanes, catalyzed by B(C₆F₅)₃, proceeds through a stepwise (2+2+3) cycloaddition to yield 2,4-diazabicyclo[4.1.1]octanes. chemrxiv.orgchemrxiv.org This transformation highlights the ability of Lewis acids to mediate complex cycloadditions by activating the BCB substrate. chemrxiv.org Mechanistic studies suggest that the reaction pathway is distinct from a (4+3) cycloaddition, underscoring the nuanced reactivity of BCB ketones under Lewis acidic conditions. chemrxiv.orgchemrxiv.org

Similarly, Lewis acid-catalyzed formal (3+2)-cycloadditions of BCBs with various partners like ketenes and quinones have been developed to construct highly substituted bicyclic systems. researchgate.netresearchgate.netnih.gov For example, Sc(OTf)₃ has been effectively used as a catalyst in these transformations. researchgate.net These cycloaddition strategies provide efficient routes to complex scaffolds that can serve as precursors to functionalized cyclobutane derivatives. researchgate.netnih.gov

Ring-Opening Processes of Cycloadducts to Generate Functionalized Cyclobutane Scaffolds

The cycloadducts derived from BCB ketones can undergo subsequent ring-opening reactions to furnish functionalized cyclobutane structures. A notable example is the acidic treatment of 2,4-diazabicyclo[4.1.1]octanes, formed from the cycloaddition of BCB ketones and triazinanes. chemrxiv.orgchemrxiv.org This treatment efficiently cleaves the aminal moiety, leading to the formation of cis-cyclobutyl diamines, which are of significant interest in medicinal chemistry. chemrxiv.orgchemrxiv.org This "cycloaddition/ring-opening" sequence can be performed in a stepwise or one-pot manner, offering a flexible and efficient route to these valuable building blocks. chemrxiv.orgchemrxiv.org

Furthermore, the direct ring-opening of cyclobutenes, which can be derived from BCBs, represents another avenue to functionalized cyclobutanes. nih.govnih.gov For example, the ring-opening of cyclobutenes can be promoted by photoredox catalysis to produce γ,δ-unsaturated ketones. rsc.org Strong Lewis acids like SnCl₄ and BiBr₃ can also directly induce the ring-opening of monosubstituted BCB ketones to yield halogenated cyclobutane derivatives. researchgate.net

Advanced and Stereoselective Synthetic Considerations

Achieving high levels of stereocontrol is a critical challenge in the synthesis of complex molecules. For cyclobutyl ketone derivatives, which often contain multiple stereocenters, the development of stereoselective methods is of paramount importance.

Strategies for Diastereocontrolled Synthesis of Cyclobutyl Ketone Derivatives

The diastereoselective synthesis of cyclobutanes can be achieved through various strategies, including sequential C-H arylation and ring-expansion methods. nih.gov For instance, a strategy for the diastereo- and enantioselective introduction of four different substituents onto a cyclobutane ring has been developed, relying on a sequence of transition metal-catalyzed reactions. nih.gov

A photo-enabled divergent cyclization of BCBs has also been reported to produce highly functionalized cyclobutanes with high diastereospecificity. d-nb.info The reaction outcome can be controlled by the solvent system, leading to either bicyclic products or decorated cyclobutanes. d-nb.info This method highlights the potential to control diastereoselectivity by tuning reaction parameters.

The synthesis of cis-1,3-difunctionalized cyclobutanes from aryl-cyclobutyl ketones via a Norrish-Yang cyclization and subsequent Pd(II)-catalyzed functionalization also proceeds with high stereospecificity. nih.gov

Lewis Acid Catalysis in Cyclobutyl Ketone Synthesis

Lewis acid catalysis is a powerful tool for controlling reactivity and selectivity in the synthesis of cyclobutyl ketones and their derivatives. researchgate.netrsc.org Chiral Lewis acids, in particular, have been employed to achieve high levels of enantioselectivity. researchgate.netacs.org

For example, a chiral oxazaoborolidinium ion catalyst has been used for the asymmetric synthesis of α-silyloxycyclobutanones from α-silyloxyacroleins and diazoesters. researchgate.net This method proceeds via a tandem cyclopropanation/semi-pinacol rearrangement to afford products with high enantiomeric and diastereomeric ratios. researchgate.net

In the context of BCB chemistry, chiral Lewis acids, such as a combination of Sc(OTf)₃ with a chiral PyBox ligand, can facilitate regio-, enantio-, and diastereoselective polar cycloadditions of BCBs with α,β-unsaturated ketones. acs.org This approach provides access to enantioenriched bicyclo[2.1.1]hexane derivatives, which are valuable precursors for chiral cyclobutane synthesis. acs.org The choice of Lewis acid catalyst can be crucial in directing the reaction towards a specific pathway, as demonstrated in the divergent synthesis of cyclobutyl amines where different Lewis acids (B(C₆F₅)₃ vs. In(OTf)₃) lead to different product classes. chemrxiv.orgchemrxiv.org

Table of Research Findings on Synthetic Methodologies

| Methodology | Starting Materials | Reagents/Catalyst | Product Type | Key Features |

| γ-Arylation of tert-Cyclobutanols | tert-Cyclobutanols, Aryl bromides | Palladium catalyst | γ-Arylated ketones | C-C bond cleavage acs.org |

| Norrish-Yang/Pd-Catalysis | Aryl-cyclobutyl ketones, Aryl iodides | UV light, Pd(II) catalyst | cis-1,3-Difunctionalized cyclobutanes | Stereospecific, two-step process nih.gov |

| Lewis Acid-Catalyzed Cycloaddition | Bicyclo[1.1.0]butane ketones, Triazinanes | B(C₆F₅)₃ | 2,4-Diazabicyclo[4.1.1]octanes | Stepwise (2+2+3) pathway chemrxiv.orgchemrxiv.org |

| Ring-Opening of Cycloadducts | 2,4-Diazabicyclo[4.1.1]octanes | Acid | cis-Cyclobutyl diamines | "Cycloaddition/ring-opening" strategy chemrxiv.orgchemrxiv.org |

| Asymmetric Cyclobutanone Synthesis | α-Silyloxyacroleins, Diazoesters | Chiral oxazaoborolidinium ion | α-Silyloxycyclobutanones | High enantio- and diastereoselectivity researchgate.net |

| Asymmetric Cycloaddition of BCBs | Bicyclo[1.1.0]butanes, α,β-Unsaturated ketones | Sc(OTf)₃, Chiral PyBox ligand | Chiral bicyclo[2.1.1]hexanes | Catalyst-controlled divergent synthesis acs.org |

Photocatalytic Approaches to Cyclobutyl Ketone Derivatives

Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering novel pathways for the construction of complex molecular architectures under mild conditions. In the context of cyclobutyl ketone derivatives, photocatalytic methods have been primarily explored for the synthesis of the cyclobutane core through [2+2] cycloadditions and for the functionalization of pre-existing cyclobutyl ketone scaffolds. These approaches often utilize visible light as an energy source, minimizing the use of harsh reagents and high temperatures.

One of the most prominent photocatalytic methods for constructing cyclobutane rings is the [2+2] cycloaddition of alkenes. This reaction can be facilitated by a photocatalyst that, upon excitation by visible light, initiates a radical-mediated pathway or an energy transfer process to promote the formation of the four-membered ring. For instance, the synthesis of highly substituted cyclobutanes can be achieved through a photocatalytic [2+2] cycloaddition reaction in aqueous solution. In a notable example, DNA-tagged styrene derivatives were reacted with various cinnamates in the presence of an iridium-based photocatalyst, Ir(ppy)₂(dtbbpy)PF₆, to form two new C(sp³)–C(sp³) bonds, yielding a densely functionalized cyclobutane scaffold with excellent functional group tolerance. nih.gov

Another approach involves multicomponent cascade reactions that merge classical organic reactions with visible-light-induced [2+2] cycloaddition. An array of cyclobutanes has been synthesized with high selectivity from commercially available aldehydes, ketones, and olefins. These reactions are irradiated with visible light in the presence of a catalytic amount of fac-tris(2-phenylpyridinato-C2,N)iridium ([Ir(ppy)₃]) at room temperature. researchgate.net The mechanism is believed to involve a triplet-triplet energy transfer from the excited photocatalyst to an in situ generated enone, which then undergoes the cycloaddition. researchgate.net

Furthermore, metal-free photocatalytic methods have been developed for the synthesis of aromatic ketones, which could be adapted for the synthesis of aryl cyclobutyl ketones. One such method employs Eosin Y as a photocatalyst and air as the oxidant for the C-H oxygenation of aryl alkanes. The reaction proceeds at room temperature under visible light and shows high functional tolerance, offering a green and efficient route to the desired ketones. lidsen.com

The table below summarizes key findings from various photocatalytic approaches relevant to the synthesis of cyclobutyl ketone derivatives.

| Reaction Type | Substrates | Photocatalyst/Conditions | Product | Ref. |

| [2+2] Cycloaddition | DNA-tagged styrene derivatives, cinnamates | Ir(ppy)₂(dtbbpy)PF₆, visible light, aqueous solution | Highly substituted cyclobutanes | nih.gov |

| Multicomponent Cascade [2+2] Cycloaddition | Aldehydes, ketones, olefins | [Ir(ppy)₃], visible light, room temperature | Substituted cyclobutanes | researchgate.net |

| C-H Oxygenation | Aryl alkanes | Eosin Y, air, visible light, room temperature | Aromatic ketones | lidsen.com |

| [2+2] Cycloaddition | Enones | Ru(bpy)₃Cl₂, Eu(OTf)₃, chiral ligands, visible light | Cyclobutane derivatives | sci-hub.se |

| C-H/C-C Functionalization | Aryl cyclobutyl ketones | UV light (Norrish-Yang), then Pd(OAc)₂, ligand | cis-γ-functionalized cyclobutyl aryl ketones | nih.gov |

Reactivity and Reaction Mechanism Studies of Cyclobutyl 4 Methylphenyl Ketone

Mechanistic Investigations of Ketone Functionality

The ketone group, with its polarized carbon-oxygen double bond, is the most reactive site in the molecule for a wide range of reactions. The carbonyl carbon is electrophilic, while the oxygen is nucleophilic.

The reaction can be catalyzed by either acid or base. libretexts.org In a base-catalyzed mechanism, a strong nucleophile directly attacks the carbonyl carbon. libretexts.orgyoutube.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. youtube.com

For cyclobutyl 4-methylphenyl ketone, nucleophilic addition reactions would proceed as follows:

Grignard Reaction: Reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a tertiary alcohol after an acidic workup. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon. youtube.com

Cyanohydrin Formation: The addition of a cyanide ion (CN⁻), typically from a source like HCN or NaCN, to the carbonyl group results in the formation of a cyanohydrin. libretexts.org This reaction increases the carbon chain length and introduces two functional groups, a hydroxyl and a nitrile, onto the same carbon.

Acetal Formation: In the presence of an alcohol and an acid catalyst, ketones can reversibly form hemiacetals and then acetals. youtube.com For instance, the reaction with two equivalents of methanol (B129727) would yield a dimethyl acetal. The equilibrium for this reaction can be manipulated by controlling the concentration of the reactants and by removing water as it is formed. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

| Hydride ion | NaBH₄, LiAlH₄ | Secondary alcohol |

| Grignard Reagent | R-MgX, then H₃O⁺ | Tertiary alcohol |

| Cyanide ion | HCN or NaCN | Cyanohydrin |

| Alcohol | R-OH, H⁺ catalyst | Acetal |

| Amine | RNH₂, H⁺ catalyst | Imine |

This table provides a general overview of nucleophilic addition reactions applicable to ketones like this compound.

The ketone group of this compound can be reduced to a secondary alcohol. This transformation is a type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com

Reduction with Sodium Borohydride (NaBH₄): NaBH₄ is a selective reducing agent that will reduce aldehydes and ketones to the corresponding alcohols. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. The hydride ion from the borohydride attacks the electrophilic carbonyl carbon.

Reduction with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also reduce ketones to secondary alcohols. youtube.com Due to its high reactivity, the reaction is usually performed in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup with water or acid.

The ketone moiety can also be completely reduced to a methylene (B1212753) group (CH₂) through reactions like the Wolff-Kishner or Clemmensen reduction.

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, often leading to the cleavage of carbon-carbon bonds. libretexts.org The oxidation of cyclic ketones, in particular, can yield dicarboxylic acids. bibliotekanauki.pl

Studies on the oxidation of structurally similar compounds, such as 4-methylcyclohexanone (B47639), have shown that oxidation with agents like manganese(II) salts as catalysts can lead to the formation of dicarboxylic acids with high selectivity. bibliotekanauki.pl For instance, the oxidation of 4-methylcyclohexanone primarily yields 4-methyladipic acid. bibliotekanauki.pl

In atmospheric chemistry, the hydroxyl radical (•OH) is a key oxidant that initiates the degradation of many organic compounds. nih.gov The reaction of •OH with ketones can proceed via two main pathways: hydrogen abstraction from a C-H bond or addition to the carbonyl oxygen. For conjugated ketones, addition to the C=C double bond is also possible. nih.gov

For a compound like this compound, the •OH radical can abstract a hydrogen atom from the cyclobutyl ring or the methyl group on the phenyl ring. The resulting alkyl radical can then react with molecular oxygen to form a peroxy radical (RO₂•), which can undergo further reactions leading to a variety of oxygenated products. copernicus.org

The oxidation of cyclic ketones can lead to ring-opening and the formation of dicarboxylic acids. bibliotekanauki.pl For instance, the oxidation of cyclopentanone (B42830) can yield glutaric acid. bibliotekanauki.pl In the case of this compound, oxidation could potentially cleave the cyclobutyl ring to form dicarboxylic acids or other oxygenated products. The specific products would depend on the oxidant and reaction conditions. The "Korcek" decomposition of γ-ketohydroperoxides is a known pathway for the formation of a carbonyl and an acid. osti.gov

Terpenes are a large class of volatile organic compounds emitted by plants, and their atmospheric oxidation has been extensively studied. future4200.comcopernicus.org Terpenes are highly reactive towards atmospheric oxidants like ozone (O₃), the hydroxyl radical (•OH), and the nitrate (B79036) radical (NO₃). copernicus.org

The oxidation of terpenes often leads to the formation of secondary organic aerosols. copernicus.org A key feature of terpene oxidation is the formation of highly oxygenated molecules (HOMs) through autoxidation processes involving peroxy radicals (RO₂•). copernicus.org The oxidation of α-pinene, which contains a cyclobutyl ring, can lead to ring-opening products. copernicus.org Similarly, the oxidation of cyclobutyl ketones can serve as a model for understanding the atmospheric fate of certain terpene oxidation products like pinonic acid. copernicus.org Saturated ketones, which can be products of terpene oxidation, are generally less reactive than their parent terpenes. future4200.com

Oxidation Studies and Product Formation

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring in ketones is a key functional handle, susceptible to cleavage and rearrangement reactions driven by the release of ring strain (approximately 26 kcal/mol). nih.gov This inherent reactivity is exploited in various synthetic methodologies.

C-C Bond Cleavage Reactions

The activation and cleavage of the carbon-carbon single bonds within the cyclobutane ring are notable reactions, often proceeding through radical or transition metal-catalyzed pathways. nih.govnih.gov

The fragmentation of arylcarbinyloxyl radicals containing an α-cyclobutyl group is a well-studied example of C-C bond cleavage. torvergata.itnih.gov In these reactions, an alkoxy radical intermediate undergoes β-scission, breaking a C-C bond adjacent to the radical center. The regioselectivity of this cleavage is primarily dictated by the stability of the radical formed. nih.gov

A study on the reactivity of tertiary arylcarbinyloxyl radicals provides insight into the behavior of the cyclobutyl moiety. nih.govresearchgate.net For instance, the 1-cyclobutyl-1-phenylethoxyl radical was observed to undergo β-scission with exclusive cleavage of the C-cyclobutyl bond to produce acetophenone. This selectivity arises because the alternative cleavage would produce a less stable methyl radical. nih.gov

Conversely, when competition exists between the cleavage of a C-cyclobutyl bond and a C-ethyl bond, as in the 1-cyclobutyl-1-phenylpropoxyl radical, a mixture of products is formed. This reaction yields propiophenone (B1677668) and cyclobutyl phenyl ketone, indicating that the stability of the departing ethyl radical is comparable to that of the cyclobutyl radical. nih.gov For this compound, the corresponding arylcarbinyloxyl radical would be expected to behave similarly, with cleavage favoring the formation of the most stable radical species.

Table 1: Product Distribution in the β-Scission of Tertiary Arylcarbinyloxyl Radicals

| Precursor Radical | Cleavage Products | Product Ratio | Reference |

|---|---|---|---|

| 1-cyclobutyl-1-phenylethoxyl radical | Acetophenone + Cyclobutyl radical | Exclusive | nih.gov |

| 1-cyclobutyl-1-phenylpropoxyl radical | Propiophenone + Cyclobutyl radical | 2:1 | nih.gov |

This table illustrates the fragmentation patterns and product ratios observed in the β-scission of related arylcarbinyloxyl radicals.

Transition metal catalysis offers a powerful method for the activation of otherwise inert C-C bonds. nih.govdtu.dk Palladium-catalyzed reactions, in particular, have been developed for the selective cleavage of cyclobutane rings. The outcome and efficiency of these reactions are often highly dependent on the nature of the phosphine (B1218219) ligands employed. rsc.org

In the context of cyclobutyl ketones, palladium(II) catalysis has been utilized for enantioselective C(sp³)–H arylation at the β-position of the cyclobutane ring. nih.gov This reaction proceeds using a chiral transient directing group and, crucially, an electron-deficient pyridone ligand. While this specific example is a C-H activation, it demonstrates the principle of palladium engaging with the cyclobutyl ketone scaffold. The use of specific ligands is critical; for instance, altering the phosphine ligand in reactions of keto-vinylidenecyclopropanes can switch the selectivity between proximal and distal C-C bond cleavage. rsc.org Such ligand-enabled control is a key strategy in developing selective C-C cleavage reactions for substrates like this compound. rsc.orgnih.gov

Ring-Expansion and Ring-Contraction Reactions

The strained four-membered ring of cyclobutanones can undergo rearrangements to form larger or smaller ring systems, often under acidic or basic conditions or via photochemical methods. ugent.beencyclopedia.pubresearchgate.net

Brønsted acids are effective catalysts for promoting the rearrangement of cyclobutyl ketones. researchgate.netnih.gov A classic example is the Cargill reaction, which involves the acid-catalyzed rearrangement of cyclobutyl ketones within polycyclic systems to yield expanded ring structures. ugent.be

The general mechanism involves the protonation of the carbonyl oxygen, which activates the molecule for nucleophilic attack or rearrangement. For a substrate like this compound, treatment with a Brønsted acid can facilitate a ring-opening/cyclization cascade or a ring expansion. ugent.beresearchgate.net For example, 3-ethoxy cyclobutanone (B123998) has been shown to undergo a cascade ring-opening and double cyclization with naphthol under Brønsted acid catalysis to form complex bicyclic ethers. researchgate.net Similarly, chiral Brønsted acids, such as N-triflyl phosphoramide, can catalyze the isomerization of related bicyclo[1.1.0]butanes to cyclobutenes, proceeding through a key carbocation intermediate at the benzylic position. nih.gov These studies underscore the potential for Brønsted acids to induce significant and often stereoselective transformations in cyclobutane-containing molecules. nih.govnih.gov

Ring contraction of cyclobutanones can also be achieved, though it is more commonly associated with α-halocycloalkanones in the Favorskii rearrangement or the Wolff rearrangement of diazoketones. encyclopedia.pubresearchgate.netharvard.edu

Reactivity of the Methylphenyl Substituent

The 4-methylphenyl (p-tolyl) group attached to the carbonyl function exerts a significant electronic influence on the reactivity of the ketone. The methyl group is electron-donating through an inductive effect, which has consequences for the electrophilicity of the carbonyl carbon. khanacademy.org

Compared to an unsubstituted phenyl ketone (benzophenone), the carbonyl carbon in this compound is slightly less electrophilic. The electron-donating methyl group pushes electron density into the aromatic ring and, by extension, towards the carbonyl group. This partial delocalization reduces the partial positive charge on the carbonyl carbon, making it a slightly less potent target for nucleophiles. khanacademy.org

Therefore, in nucleophilic addition reactions, such as the formation of cyanohydrins, hemiacetals, or in Grignard reactions, this compound would be expected to be slightly less reactive than its unsubstituted phenyl counterpart. ncert.nic.in Conversely, aldehydes are generally more reactive than ketones because they are less sterically hindered and lack a second electron-donating alkyl/aryl group attached to the carbonyl carbon. khanacademy.orglibretexts.org The electronic properties of the methylphenyl group can also influence the stability of intermediates in reactions involving the adjacent cyclobutane ring, such as the formation of carbocations in acid-catalyzed rearrangements. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reactivity and regioselectivity of EAS reactions are significantly influenced by the substituents already present on the aromatic ring. unizin.orgscience.gov

For this compound, the aromatic ring is substituted with a methyl group (-CH3) and a cyclobutyl ketone group (-C(O)C4H7). The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. unizin.org This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the arenium ion intermediate formed during the reaction. Conversely, the ketone group is a deactivating group and a meta-director. unizin.org The carbonyl group is electron-withdrawing, which destabilizes the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions.

Therefore, the directing effects of the two substituents are in opposition. The activating methyl group favors substitution at positions 2 and 6 (ortho) and 4 (para), while the deactivating ketone group directs towards positions 3 and 5 (meta). In such cases, the activating group generally has a stronger influence on the regioselectivity. However, the bulky nature of the cyclobutyl ketone group may sterically hinder the ortho positions, potentially favoring substitution at the other ortho position (position 2) and the para position. The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, in the nitration of toluene (B28343) (methylbenzene), the major products are o-nitrotoluene and p-nitrotoluene. masterorganicchemistry.comunizin.org

Radical Reactions at the Methyl Group

The methyl group attached to the aromatic ring of this compound is susceptible to free radical reactions, particularly benzylic bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. researchgate.netyoutube.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position (the methyl group) to form a resonance-stabilized benzylic radical and HBr. youtube.com The benzylic radical then reacts with a molecule of Br2 (formed from the reaction of HBr with NBS) to yield the benzylic bromide and a new bromine radical, which continues the chain reaction. youtube.com

The stability of the benzylic radical intermediate is a key driving force for this selectivity. The unpaired electron can be delocalized into the aromatic ring, increasing its stability.

It is important to note that under certain conditions, especially in aqueous media, NBS can also lead to electrophilic aromatic bromination. researchgate.net However, under typical free-radical conditions (e.g., in CCl4 with a radical initiator), benzylic bromination is the predominant pathway for toluenes and their derivatives. researchgate.net

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects arising from its constituent groups: the cyclobutyl ring, the ketone carbonyl group, and the 4-methylphenyl (tolyl) group.

Electronic Effects:

The 4-methylphenyl group is electron-donating due to the +I (inductive) effect of the methyl group, which increases the electron density on the aromatic ring. copbela.org This makes the ring more susceptible to electrophilic attack compared to unsubstituted benzene. unizin.org

The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. copbela.orglibretexts.org This has several consequences:

It deactivates the aromatic ring towards electrophilic substitution. unizin.org

It increases the acidity of the α-protons (on the cyclobutyl ring), making them susceptible to deprotonation by a base to form an enolate.

The carbonyl carbon itself is electrophilic and prone to nucleophilic attack. copbela.orglibretexts.org

Steric Effects:

The cyclobutyl group is a four-membered ring that possesses some ring strain. researchgate.net While more stable than cyclopropane, its puckered conformation can influence the approach of reagents. researchgate.net Compared to a linear alkyl group, the cyclobutyl group presents more steric bulk around the carbonyl carbon.

This steric hindrance can affect the rate of nucleophilic addition to the carbonyl group. Ketones are generally less reactive than aldehydes towards nucleophiles due to the presence of two alkyl groups, which sterically hinder the incoming nucleophile. copbela.orgquora.com The bulkiness of the cyclobutyl group in this compound would further contribute to this effect.

Thermal and Photochemical Reaction Pathways

Photodecomposition Mechanisms

Aryl alkyl ketones, including this compound, can undergo various photochemical reactions upon absorption of UV light. acs.orgthieme-connect.com The specific pathway depends on the structure of the ketone and the reaction conditions. Two common photochemical processes for ketones are the Norrish Type I and Norrish Type II reactions. nih.gov

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms (α-cleavage). acs.org For this compound, this could lead to the formation of a cyclobutyl radical and a 4-methylbenzoyl radical, or a 4-methylphenyl radical and a cyclobutylcarbonyl radical. These radicals can then undergo further reactions such as recombination, disproportionation, or reaction with the solvent.

Norrish Type II Reaction: This pathway is possible if the ketone possesses a γ-hydrogen atom that can be abstracted by the excited carbonyl oxygen. nih.gov In the case of this compound, the cyclobutyl ring has γ-hydrogens. The reaction proceeds via intramolecular hydrogen abstraction to form a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative or cleavage to yield an enol and an alkene. The Norrish-Yang cyclization of cyclobutyl phenyl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate has been reported as a key step in the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.gov

The photochemistry of cyclobutyl methyl ketone has been studied, revealing that Norrish Type I processes are dominant at longer wavelengths. rsc.org Photoreduction of aromatic ketones can also occur in the presence of a hydrogen donor. rsc.org

Thermal Reactions of Related Cyclobutylimines

Imines, which are nitrogen analogs of ketones, can be formed from the reaction of ketones with primary amines. mdpi.com Cyclobutylimines, derived from cyclobutyl ketones, can undergo interesting thermal rearrangements. These reactions are often driven by the relief of ring strain in the four-membered ring. beilstein-journals.orgbeilstein-journals.org

For instance, the thermal rearrangement of cyclopropyl (B3062369) imines, which are even more strained, can lead to the formation of five-membered ring systems. nih.gov While cyclobutanes are less strained than cyclopropanes, thermal energy can still promote ring-opening or rearrangement reactions. thieme-connect.de

In the context of related α-hydroxy imines (iminols), rearrangements involving a 1,2-shift are known. beilstein-journals.orgbeilstein-journals.org These α-iminol rearrangements are a synthetic tool for ring expansions and contractions. beilstein-journals.orgbeilstein-journals.org For example, palladium-catalyzed reactions of 1-cyanocyclobutyl esters with heteroarenes proceed through an α-iminol intermediate that undergoes ring expansion to yield α-amino cyclopentanones. beilstein-journals.org

Metal-Catalyzed Transformations and Mechanistic Pathways

The ketone functional group and the C-C bonds of the cyclobutyl ring in this compound can be activated by transition metal catalysts, leading to a variety of synthetic transformations. nih.govrsc.org

Ketone-Directed C-H Functionalization: The ketone moiety can act as a directing group in transition metal-catalyzed C-H functionalization reactions. rsc.org For example, ruthenium catalysts can mediate the ortho-alkylation of aromatic ketones with olefins. rsc.org The proposed mechanism involves the coordination of the ketone's oxygen to the metal center, followed by oxidative addition of the ortho-C-H bond to the metal. Subsequent migratory insertion of the olefin and reductive elimination yields the alkylated product. rsc.org

C-C Bond Activation of the Cyclobutyl Ring: The strained C-C bonds of the cyclobutyl ring can be cleaved by transition metals such as rhodium and palladium. nih.govsci-hub.se This C-C bond activation can be a key step in various catalytic cycles.

Rhodium-Catalyzed Reactions: Rhodium(I) catalysts have been shown to cleave the C-C bonds of cyclobutenones and bicyclo[1.1.0]butyl-substituted compounds. nih.govacs.org For example, rhodium-catalyzed hydroboration of cyclopropylamines proceeds via selective C-C bond activation. rsc.org A similar reactivity could be envisioned for cyclobutyl ketones, potentially leading to ring-opened products. The mechanism often involves oxidative addition of the C-C bond to the rhodium center to form a rhodacycloalkane intermediate. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are also effective for C-C bond cleavage in strained ring systems. A notable example is the palladium-catalyzed C-C cleavage of bicyclo[1.1.1]pentan-2-ol intermediates, which are derived from the Norrish-Yang cyclization of cyclobutyl aryl ketones. nih.gov This reaction allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. The proposed mechanism involves coordination of the hydroxyl group to a Pd(II) species, followed by strain-releasing β-carbon elimination to form an organopalladium(II) intermediate. This intermediate can then undergo reductive elimination with a coupling partner to form the final product. nih.gov

These metal-catalyzed transformations highlight the synthetic utility of cyclobutyl ketones as building blocks for more complex molecules. The mechanistic pathways often involve key steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation. libretexts.org

Lewis Acid-Catalyzed Divergent Reactivity

The reactivity of bicyclo[1.1.0]butane (BCB) ketones, including analogs of this compound, demonstrates remarkable diversity when subjected to Lewis acid catalysis in the presence of triazinanes. researchgate.netrsc.org This divergent reactivity allows for the synthesis of complex molecular architectures such as cyclobutyl amines and biscyclobutenyl amines from a common precursor. researchgate.net The choice of Lewis acid and the nature of the BCB substrate (ketone versus ester) are critical in directing the reaction toward a specific outcome. researchgate.net

In the presence of the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, BCB ketones undergo a cycloaddition with triazinanes to form 2,4-diazabicyclo[4.1.1]octanes, also known as aza-BCOs. researchgate.netrsc.org Subsequent treatment with acid efficiently cleaves the aminal moiety of these aza-BCOs, yielding medicinally relevant cis-cyclobutyl diamines. researchgate.net This two-step process, which can be performed sequentially or in a one-pot manner, follows a stepwise (2+2+3) cycloaddition mechanism rather than a concerted (4+3) pathway. researchgate.net

Conversely, when BCB esters are reacted with triazinanes under the catalysis of indium(III) triflate (In(OTf)₃), the reaction pathway diverges to produce distinct butterfly-shaped biscyclobutenyl amines. researchgate.netrsc.org Mechanistic investigations suggest that this transformation proceeds through a Leitch's carbocation intermediate, highlighting the different activation modes of BCBs by different Lewis acids. researchgate.net

While specific data for this compound is not explicitly detailed in the studied literature, the reactivity of closely related aryl BCB ketones provides valuable insights. For instance, the reaction of p-methoxyphenyl and o-methyl phenyl BCB ketones with a specific triazinane under B(C₆F₅)₃ catalysis affords the corresponding 2,5-diazabicyclo[5.1.1]nonane products in good to excellent yields.

Table 1: Lewis Acid-Catalyzed Cycloaddition of Aryl BCB Ketones with a Triazinane

| Entry | Aryl Group of BCB Ketone | Lewis Acid | Product | Yield (%) |

| 1 | p-methoxyphenyl | B(C₆F₅)₃ | 2,5-diazabicyclo[5.1.1]nonane derivative | 86 |

| 2 | o-methyl phenyl | B(C₆F₅)₃ | 2,5-diazabicyclo[5.1.1]nonane derivative | 43 |

Data sourced from studies on related aryl BCB ketones.

Palladium-Catalyzed Deoxygenative Transfer Hydrogenation

The palladium-catalyzed deoxygenative transfer hydrogenation of aryl ketones represents a significant synthetic transformation, offering a method for the reduction of the carbonyl group. chemrxiv.orgresearchgate.net This reaction typically utilizes a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor. chemrxiv.orgresearchgate.net A noteworthy development in this area is the use of tetrahydroxydiboron (B82485) (B₂(OH)₄) as the sole additive and hydrogen source. chemrxiv.orgresearchgate.net

This methodology is applicable to a wide array of aromatic ketones, demonstrating broad functional group tolerance. chemrxiv.org The reaction proceeds under relatively mild conditions and avoids the use of high-pressure hydrogen gas or harsh stoichiometric reagents often associated with classical deoxygenation methods like the Wolff–Kishner or Clemmensen reductions. researchgate.net

The proposed mechanism involves the formation of a borate (B1201080) ester intermediate. chemrxiv.orgresearchgate.net Deuterium labeling studies using B₂(OD)₄ have confirmed that the hydrogen atoms incorporated into the product originate exclusively from the diboron (B99234) reagent. chemrxiv.orgresearchgate.net This high-fidelity deoxygenative deuteration is a valuable tool in mechanistic studies and for the synthesis of isotopically labeled compounds. chemrxiv.org

While the specific deoxygenation of this compound is not explicitly documented in the primary literature, the general applicability of this palladium-catalyzed method to various aryl ketones suggests its potential utility for this substrate. The reaction conditions and outcomes for representative aryl ketones are summarized below.

Table 2: Palladium-Catalyzed Deoxygenative Transfer Hydrogenation of Aryl Ketones with B₂(OH)₄

| Entry | Substrate (Aryl Ketone) | Catalyst | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

| 1 | Acetophenone | 5 mol % Pd/C | B₂(OH)₄ (2.2) | 1,2-DCE | 50 | 24 | 12 (13% conversion) |

| 2 | 4'-Methoxyacetophenone | 5 mol % Pd/C | B₂(OH)₄ (2.2) | THF | 50 | 24 | 92 |

| 3 | Benzophenone | 5 mol % Pd/C | B₂(OH)₄ (2.2) | THF | 50 | 24 | 98 |

This table represents the general method's applicability to aryl ketones. chemrxiv.orgresearchgate.net

Synthesis and Characterization of Cyclobutyl 4 Methylphenyl Ketone Derivatives

Synthesis of Substituted Cyclobutyl 4-methylphenyl ketone Analogs

The synthesis of analogs based on the this compound core involves targeted modifications to introduce new functional groups and structural motifs. These modifications can be achieved through various established synthetic protocols, leading to derivatives with potentially novel chemical and physical properties.

The introduction of an amine group to the this compound structure can be achieved through several synthetic strategies, most notably via reductive amination or through the use of biocatalytic methods.

Reductive amination involves the reaction of the parent ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. This process first forms an imine or enamine intermediate, which is then reduced to the corresponding amine.

Biocatalysis, particularly with enzymes like transaminases (TAs), offers a highly selective method for converting ketones into primary amines. mdpi.com These enzymes utilize a cofactor, typically pyridoxal (B1214274) 5'-phosphate (PLP), and an amino donor to stereoselectively replace the carbonyl group with an amine group. mdpi.com While transaminases are limited to generating primary amines from ketone precursors, they are valued for their high efficiency and enantioselectivity. mdpi.com The synthesis of various cyclobutane (B1203170) amine derivatives has been successfully demonstrated, highlighting the applicability of these methods to cyclobutane-containing scaffolds. researchgate.netcalstate.edu

Table 1: Representative Amine-Containing Derivatives

| Derivative Name | Structure | Synthetic Method |

|---|---|---|

| 1-(4-Methylphenyl)-1-cyclobutylamine |  |

Reductive Amination |

Halogen atoms can be introduced onto the phenyl ring of this compound to modulate its electronic properties. Standard electrophilic aromatic substitution reactions can be employed for this purpose. For instance, direct bromination or chlorination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst. The directing effect of the acyl group (meta-directing) and the methyl group (ortho, para-directing) would influence the position of halogenation.

Alternatively, halogenated analogs can be synthesized by starting with halogenated precursors. For example, a Friedel-Crafts acylation of a halogenated toluene (B28343) derivative with cyclobutanecarbonyl chloride would yield the desired halogenated this compound. The synthesis of cyclobutyl ketone derivatives from halogenated starting materials, such as 2-(4-chlorophenyl)acetic acid, has been documented in multi-step synthetic sequences. calstate.edu

The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) (NH₂OH) or its salts to form ketoxime derivatives. This condensation reaction is a standard method for the characterization and derivatization of ketones. arpgweb.com The reaction is typically carried out by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate, to neutralize the liberated HCl. arpgweb.com

Mechanochemical methods, which involve grinding the reactants together, have also been established as an efficient and environmentally friendly route to ketoxime synthesis from a wide range of ketones. researchgate.net The resulting oximes can exist as E/Z isomers. arpgweb.com These ketoxime derivatives are not just stable products but also valuable synthetic intermediates. For example, cycloketone oxime esters can undergo photocatalytic radical reactions involving C-C bond cleavage to participate in further transformations, such as the synthesis of spirocyclic ketones. nih.gov

Table 2: Synthesis of Cyclobutyl 4-methylphenyl ketoxime

| Reactants | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound, Hydroxylamine hydrochloride | Potassium hydroxide, Ethanol (B145695) | Reflux | Cyclobutyl 4-methylphenyl ketoxime | Moderate to Good arpgweb.com |

The ketone functionality is a key starting point for the synthesis of various heterocyclic systems. For example, condensation reactions between the ketone and compounds containing two nucleophilic sites can lead to the formation of heterocyclic rings. The synthesis of Schiff bases, formed by the condensation of ketones with primary amines, is a well-established reaction. researchgate.net These Schiff bases, or imines, can be valuable intermediates for further cyclization reactions. For instance, the reaction of cyclobutylamine (B51885) with an aldehyde can form an imine, which can then be used in palladium-catalyzed C-H activation/cyclization reactions to build more complex molecular architectures. calstate.edu Similarly, reactions leading to the formation of imidazolidine (B613845) rings from ketone precursors have been described. msu.edu

Functional Group Interconversions on this compound Scaffolds

The functional groups present in the this compound scaffold can be chemically transformed into other valuable functionalities, expanding the range of accessible derivatives.

The ketone moiety within the cyclobutyl aryl ketone framework is a prime site for functional group interconversion. Two significant transformations are the Baeyer-Villiger oxidation and the Beckmann rearrangement, which convert the ketone into an ester or an amide, respectively. nih.gov

The Baeyer-Villiger oxidation involves treating the ketone with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, yielding an ester. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon.

The Beckmann rearrangement transforms the corresponding ketoxime derivative into an amide under acidic conditions (e.g., using H₂SO₄, PCl₅, or TsCl). This reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group. The regioselectivity of the rearrangement allows for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond, leading to different amide products. nih.gov

Furthermore, the p-methyl group on the phenyl ring can be oxidized to a carboxylic acid. nih.gov This transformation provides a versatile handle for further derivatization, such as the formation of amides or esters via standard coupling reactions. The haloform reaction is a classic method for converting methyl ketones into carboxylic acids, though it requires a methyl group directly attached to the carbonyl. actascientific.com For the p-methylphenyl group, stronger oxidizing agents like potassium permanganate (B83412) or ruthenium-catalyzed oxidation would be necessary to convert the methyl group into a carboxylic acid. nih.gov

Table 3: Functional Group Interconversions

| Starting Material | Reaction | Reagents | Product | Functional Group Formed |

|---|---|---|---|---|

| This compound | Baeyer-Villiger Oxidation | m-CPBA | 4-Methylphenyl cyclobutanecarboxylate (B8599542) or Cyclobutyl 4-methylbenzoate | Ester nih.gov |

| Cyclobutyl 4-methylphenyl ketoxime | Beckmann Rearrangement | H₂SO₄ | N-(4-methylphenyl)cyclobutanecarboxamide or N-cyclobutyl-4-methylbenzamide | Amide nih.gov |

Derivatization via Carbonyl Chemistry (e.g., Knoevenagel condensation)

The carbonyl group in this compound is a key site for derivatization. One of the classic and versatile methods for forming carbon-carbon bonds at the carbonyl carbon is the Knoevenagel condensation. sigmaaldrich.comsci-hub.se This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.com For this compound, this reaction would typically proceed by reacting the ketone with an active methylene compound such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. nih.gov

The reaction mechanism initiates with the deprotonation of the active methylene compound by the basic catalyst to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The resulting alkoxide intermediate subsequently undergoes protonation to form a β-hydroxy adduct. sigmaaldrich.com Under the reaction conditions, this adduct readily undergoes dehydration to yield a more stable α,β-unsaturated product. sigmaaldrich.comsci-hub.se The specific structure of the resulting derivative depends on the active methylene compound used. For instance, reaction with malononitrile would introduce a dicyanomethylene group, while reaction with ethyl cyanoacetate would yield a cyanocarboethoxy-substituted alkene. The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to maximize the yield and selectivity of the desired derivative. nih.gov The Knoevenagel condensation has been widely employed in the synthesis of various natural products and biologically active compounds. sci-hub.semdpi.com

Characterization of Novel Derivatives through Advanced Analytical Techniques

The comprehensive characterization of newly synthesized derivatives of this compound is crucial to confirm their chemical structures and purity. A combination of spectroscopic and crystallographic techniques provides a complete picture of the molecular architecture in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are instrumental in characterizing derivatives of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For a derivative of this compound, one would expect to see characteristic signals for the aromatic protons on the 4-methylphenyl group, the protons of the cyclobutyl ring, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of neighboring functional groups. For instance, the protons on the carbon adjacent to the carbonyl group (α-protons) are typically deshielded and appear at a downfield region (δ 2.0-2.5 ppm). libretexts.org The aromatic protons would appear in the range of δ 7.0-8.0 ppm, and their splitting patterns (e.g., doublets) can confirm the para-substitution pattern. The cyclobutyl protons would exhibit complex multiplets due to their restricted rotation and spin-spin coupling.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key signal in the ¹³C NMR spectrum of any ketone derivative is the carbonyl carbon, which appears in a characteristic downfield region (δ 190-215 ppm). libretexts.org The aromatic carbons would also show distinct signals in the aromatic region (δ 120-150 ppm). The chemical shifts of the cyclobutyl and methyl carbons would appear in the aliphatic region of the spectrum. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, providing valuable information about the symmetry of the molecule.

A hypothetical ¹H and ¹³C NMR data table for a Knoevenagel condensation product of this compound with malononitrile is presented below:

Table 1: Hypothetical NMR Data for a Derivative of this compound

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 7.85 | d | 2H | Aromatic (ortho to C=C) |

| 7.30 | d | 2H | Aromatic (meta to C=C) | |

| 3.50 | m | 1H | Cyclobutyl (CH) | |

| 2.40 | s | 3H | Methyl (CH₃) | |

| 2.10-2.30 | m | 4H | Cyclobutyl (CH₂) | |

| 1.80-1.95 | m | 2H | Cyclobutyl (CH₂) | |

| ¹³C NMR | 175.2 | s | - | C=C(CN)₂ |

| 142.5 | s | - | Aromatic (C-CH₃) | |

| 135.0 | s | - | Aromatic (C-C=C) | |

| 129.8 | d | - | Aromatic (CH) | |

| 128.5 | d | - | Aromatic (CH) | |

| 115.4 | s | - | Cyano (CN) | |

| 114.8 | s | - | Cyano (CN) | |

| 85.1 | s | - | C=C(CN)₂ | |

| 45.3 | d | - | Cyclobutyl (CH) | |

| 28.7 | t | - | Cyclobutyl (CH₂) | |

| 21.6 | q | - | Methyl (CH₃) | |

| 18.2 | t | - | Cyclobutyl (CH₂) |

This is a hypothetical table for illustrative purposes.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the carbonyl group (C=O), which exhibits a strong and characteristic absorption band. In this compound, the C=O stretching vibration is expected in the range of 1685-1666 cm⁻¹ due to conjugation with the aromatic ring. libretexts.org Following derivatization, such as a Knoevenagel condensation, the disappearance of this carbonyl peak and the appearance of new peaks corresponding to the newly formed functional groups (e.g., C=C and C≡N) would confirm the reaction's success. The C=C stretching vibration of the newly formed double bond would appear around 1650 cm⁻¹, and the nitrile (C≡N) stretch would be observed in the range of 2220-2260 cm⁻¹. libretexts.org

Raman Spectroscopy : Raman spectroscopy is also sensitive to the vibrations of functional groups. While the C=O stretch is typically a strong band in the IR spectrum, it can be weaker in the Raman spectrum. Conversely, non-polar bonds like C=C and C-C often produce strong Raman signals. This makes Raman spectroscopy a valuable tool for analyzing the carbon skeleton and confirming the presence of the newly formed double bond in the derivatives.

Both techniques can be used to monitor the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks over time.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. chemguide.co.uk

Molecular Weight Confirmation : High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confirmation of the elemental composition of the synthesized derivative. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. chemguide.co.uklibretexts.org

Fragmentation Analysis : In the mass spectrometer, molecules are ionized and then fragmented. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For derivatives of this compound, characteristic fragmentation patterns would involve cleavage of the bonds adjacent to the carbonyl group (in the parent molecule) or the newly formed double bond. libretexts.orglibretexts.org For instance, alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon, is a common fragmentation pathway for ketones. youtube.com The analysis of these fragment ions can provide valuable structural information and support the proposed structure of the derivative.

For derivatives that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. mdpi.comyoutube.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com The diffraction data is then used to construct an electron density map, from which the positions of the atoms can be determined. mdpi.com X-ray crystallography is an invaluable tool for unambiguously confirming the structure of novel compounds, especially in cases where spectroscopic data may be ambiguous or insufficient to fully define the stereochemistry or conformation of the molecule. researchgate.net The resulting crystal structure provides a detailed and accurate model of the molecule in the solid state.

Computational Chemistry Studies on Cyclobutyl 4 Methylphenyl Ketone

Quantum Chemical Investigations (e.g., DFT Calculations)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT calculations provide a robust framework for analyzing the electronic structure of molecules, which in turn governs their geometry, energy, and reactivity. These methods are instrumental in studying complex organic molecules like cyclobutyl 4-methylphenyl ketone.

DFT calculations are frequently used to map out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. researchgate.netmdpi.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. For this compound, a relevant reaction to study would be the Norrish-Yang cyclization, a photochemical process common for ketones that can lead to the formation of bicyclo[1.1.1]pentanol intermediates. nih.govnih.gov

A computational study would model the step-by-step transformation, calculating the free energy (ΔG) of each species along the reaction coordinate. The transition state represents the highest energy barrier that must be overcome for the reaction to proceed. Identifying its geometry and energy is key to understanding the reaction's feasibility and kinetics. beilstein-journals.org For example, in a competing reaction pathway, DFT can help determine which product is more likely to form by comparing the energy barriers of the respective transition states. researchgate.net

Table 1: Illustrative DFT-Calculated Free Energy Profile for a Hypothetical Reaction of this compound

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactant | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +22.6 |

| Intermediate | Covalent Intermediate Species | -5.7 |

| TS2 | Second Transition State | +15.3 |

| Product | Final Product | -35.0 |

This interactive table provides a simplified energy profile for a hypothetical multi-step reaction. The values are illustrative, based on typical calculations for organic reactions. beilstein-journals.org

The transition state energies calculated via DFT are used directly to determine key kinetic parameters, most notably the activation energy (Ea) or activation free energy (ΔG‡). This barrier height dictates the rate of a chemical reaction; a higher barrier corresponds to a slower reaction.

By comparing the activation barriers for different possible reaction pathways, chemists can predict the chemoselectivity and regioselectivity of a transformation. rsc.org For instance, in the functionalization of cyclobutyl ketones, computational analysis can predict whether a reaction is likely to proceed and which isomers will be favored under specific conditions. beilstein-journals.org

Table 2: Illustrative Kinetic Parameters for Competing Pathways

| Pathway | Rate-Determining Transition State | Activation Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Pathway A | TS-A | 22.6 | Kinetically less favorable |

| Pathway B | TS-B | 18.5 | Kinetically more favorable |

This table illustrates how calculated activation energies can be used to predict the major product of a reaction. The pathway with the lower activation barrier (Pathway B) would be expected to be faster and yield the dominant product.

Molecules are not static; they exist as an ensemble of different spatial arrangements known as conformers. Conformational analysis uses computational methods to find the most stable three-dimensional structures of a molecule and to determine the energy differences between them. For this compound, this involves analyzing the puckering of the four-membered cyclobutane (B1203170) ring and the rotation around the C-C bond connecting the carbonyl group to the tolyl group.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer Feature | Dihedral Angle (Aryl-C-C=O) | Cyclobutane Ring | Relative Energy (kcal/mol) |

| 1 | 0° | Puckered | 2.5 (Steric Clash) |

| 2 | 45° | Puckered | 0.0 (Global Minimum) |

| 3 | 90° | Puckered | 1.8 |

| 4 | 45° | Planar | 5.0 (Ring Strain) |

This interactive table shows hypothetical energy differences between various conformers, highlighting the most stable arrangement (Global Minimum).

Steric and Electronic Effects Modeling

Computational chemistry allows for the precise modeling of steric and electronic effects within a molecule, which are crucial for determining its structure and reactivity. researchgate.net For this compound, key features include the steric bulk of the cyclobutyl group and the electronic influence of the methyl group on the phenyl ring. The methyl group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, and can influence the reactivity of the carbonyl group.

Methods like Natural Bond Orbital (NBO) analysis are used to quantify these effects by analyzing charge distribution, orbital interactions, and hyperconjugation. chemrxiv.org An NBO analysis would likely show a slight increase in negative charge on the carbonyl oxygen and a modification of the charge on the carbonyl carbon compared to the unsubstituted cyclobutyl phenyl ketone, illustrating the electronic impact of the 4-methyl substituent.

Prediction of Chemical Reactivity and Selectivity

Beyond modeling specific reaction mechanisms, computational methods can predict a molecule's general chemical reactivity and selectivity. This is often achieved through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org

The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity).

The LUMO energy indicates the ability of a molecule to accept electrons (electrophilicity).

The HOMO-LUMO gap is a measure of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

From these orbital energies, reactivity descriptors like the electrophilicity index (ω) and chemical potential (µ) can be calculated. chemrxiv.orgmdpi.com For this compound, the carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. The LUMO would be localized on this C=O bond. The phenyl ring, enriched by the methyl group, could act as a nucleophile in electrophilic aromatic substitution reactions, with the HOMO being localized on the ring. DFT calculations can quantify these properties, predicting, for example, whether a nucleophile would preferentially attack the carbonyl carbon or if an electrophile would add to the aromatic ring. europa.eu

Table 4: Predicted Reactivity Descriptors for this compound (Illustrative Values)

| Parameter | Value (Gas Phase) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Moderate nucleophilicity (associated with the tolyl group) |

| LUMO Energy | -1.8 eV | High electrophilicity (associated with the C=O group) |

| HOMO-LUMO Gap | 4.7 eV | High kinetic stability |

| Electrophilicity Index (ω) | 2.15 eV | Classified as a strong electrophile |

This interactive table presents hypothetical DFT-calculated values that help predict the chemical behavior of the molecule.

Computational Approaches to Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or computed properties with its biological activity or chemical reactivity. uni-bonn.denih.gov This approach is invaluable in fields like drug discovery and materials science. mdpi.com

A QSAR study on this compound and its derivatives could be designed to understand how structural modifications affect a specific outcome, such as binding affinity to a receptor or catalytic activity. The process involves:

Creating a dataset of related molecules with varying substituents.

Calculating a range of molecular descriptors for each molecule (e.g., electronic properties like the HOMO-LUMO gap, steric parameters, and hydrophobicity).

Measuring the desired activity (e.g., biological response, reaction rate).

Using statistical methods to build a model that predicts the activity based on the calculated descriptors.

For instance, a model could be developed to predict the skin sensitization potential of a series of cyclobutyl aryl ketones by correlating it with a computationally derived reactivity index, such as the electrophilicity index (ω). europa.eu

Table 5: Illustrative Data for a Hypothetical QSAR Study

| Compound (Substituent on Phenyl Ring) | Electrophilicity Index (ω) | Observed Activity (IC50, µM) |

| 4-H (Cyclobutyl phenyl ketone) | 2.25 | 15.2 |

| 4-CH3 (Title Compound) | 2.15 | 18.5 |

| 4-Cl | 2.40 | 12.1 |

| 4-NO2 | 2.95 | 5.3 |

This table illustrates a hypothetical dataset correlating a calculated descriptor (electrophilicity) with a biological activity (IC50). The trend suggests that increasing electrophilicity leads to higher activity (lower IC50).

Applications of Cyclobutyl 4 Methylphenyl Ketone and Its Derivatives in Academic Research

Role as Key Intermediates in Complex Organic Synthesis

The inherent strain and distinct three-dimensional geometry of the cyclobutane (B1203170) ring make it a desirable feature in modern molecular design. nih.govru.nl Cyclobutyl 4-methylphenyl ketone and its derivatives are pivotal intermediates, providing a robust platform for the construction of intricate molecular frameworks.

The ketone functionality in this compound offers a reactive handle for a multitude of chemical transformations. nih.govnumberanalytics.com This allows for the introduction of various functional groups and the extension of the carbon skeleton, leading to a diverse range of molecular architectures. For instance, the ketone can undergo reductions, oxidations, and carbon-carbon bond-forming reactions to yield more complex cyclobutane-containing structures. nih.gov Research has demonstrated the conversion of aryl cyclobutyl ketones into valuable 1,3-disubstituted cyclobutane building blocks. nih.govresearchgate.net This is achieved through a two-step process involving a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed C-C cleavage and functionalization. nih.govnih.gov This strategy allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones, which are otherwise challenging to prepare. nih.govresearchgate.net

These synthetic methodologies have expanded the toolbox available to organic chemists, enabling the creation of novel compounds with tailored properties. The ability to precisely control the stereochemistry at the cyclobutane core is particularly crucial for applications in medicinal chemistry, where the three-dimensional arrangement of atoms is critical for biological activity.

The cyclobutane moiety is found in a number of natural products and biologically active molecules, often contributing to their pharmacological profiles. researchgate.net Consequently, this compound and its derivatives serve as valuable precursors in the synthesis of potential therapeutic agents. The rigid nature of the cyclobutane ring can confer conformational constraint on a molecule, which can lead to enhanced binding affinity and selectivity for a biological target. ru.nlresearchgate.net

For example, the development of synthetic routes to functionalized cyclobutanes from precursors like cyclobutyl phenyl ketone has paved the way for creating novel RGD-mimetics, which are antagonists of integrin receptors and have potential applications in cancer therapy. rsc.org The cyclobutane core in these molecules serves as a scaffold to orient the necessary pharmacophoric groups in the correct spatial arrangement for high-affinity binding to the αvβ3 integrin. rsc.org

Medicinal Chemistry Research Applications

The unique physicochemical properties of the cyclobutane ring, such as its three-dimensionality and metabolic stability, have made it an attractive scaffold in medicinal chemistry. nih.govnih.gov